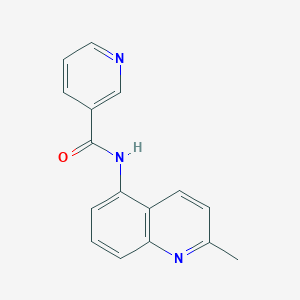

N-(2-methylquinolin-5-yl)nicotinamide

Description

N-(2-methylquinolin-5-yl)nicotinamide is a synthetic small molecule combining a nicotinamide moiety with a 2-methylquinoline substituent. The nicotinamide component links this compound to the broader family of nicotinamide derivatives, which play critical roles in cellular metabolism, particularly in NAD+ biosynthesis and redox reactions .

Properties

IUPAC Name |

N-(2-methylquinolin-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-11-7-8-13-14(18-11)5-2-6-15(13)19-16(20)12-4-3-9-17-10-12/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLPYPPECQUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)nicotinamide typically involves the reaction of 2-methylquinoline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-5-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methylquinolin-5-yl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence NAD±dependent enzymes, contributing to redox reactions and energy production in cells. Additionally, it exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its effects on cellular signaling pathways .

Comparison with Similar Compounds

Key Compounds :

Comparison :

- Core Structure: Unlike N-(2-methylquinolin-5-yl)nicotinamide, NAT-1 and NAT-2 feature a thiazolidinone ring fused to the nicotinamide group.

- Substituent Effects: The 2-methylquinoline group in the target compound may enhance lipophilicity and π-π stacking compared to the methoxy or phenolic groups in NAT-1/NAT-2. This could influence membrane permeability or target binding .

Functional Comparison with NAD+ Precursors

Key Compounds :

Comparison :

- Bioavailability: The quinoline group may reduce solubility compared to NR or NMN, which are water-soluble and efficiently transported into cells .

Analytical Performance of Nicotinamide Analogs

Method : Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) validated for seven nicotinamide compounds, including NMN, NAM, and MeNAM .

Key Parameters :

| Compound | LOD (μg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Nicotinamide | 0.075 | 84.6–108.6 | 2.1–8.7 |

| NMN | 0.600 | 90.2–102.3 | 3.5–7.9 |

| MeNAM | 0.200 | 88.1–105.4 | 4.1–9.4 |

Implications for this compound:

- The UPLC-MS/MS method could be adapted for its quantification, though its higher molecular weight and lipophilicity may require adjustments in solvent systems (e.g., increased organic phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.